molecular formula C15H10O5 B177216 2-(3,4,5-Trihydroxyphenyl)chromen-4-one CAS No. 126432-36-8

2-(3,4,5-Trihydroxyphenyl)chromen-4-one

Cat. No.: B177216
CAS No.: 126432-36-8
M. Wt: 270.24 g/mol
InChI Key: YKIGTAPSUMVDNX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trihydroxyphenyl)chromen-4-one, also known as Tricetin, is a flavone derivative of significant interest in biochemical and pharmacological research . This compound serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities . Research indicates that Tricetin and its synthetic derivatives are potent antioxidants, effectively acting as free radical scavengers. In studies, the trihydroxyflavone structure has demonstrated promising neuroprotective effects in models of oxidative glutamate toxicity in rat cortical neurons, helping to maintain cell viability and reduce reactive oxygen species (ROS) . Furthermore, structurally related chromen-4-one derivatives have been investigated for their anticancer properties, with some analogs shown to inhibit telomerase activity by decreasing the expression of the protein dyskerin, leading to reduced cell proliferation in various cancer cell lines . Preliminary research also suggests potential antibacterial and antiviral applications for related flavonoid derivatives, highlighting the broad utility of this compound class in developing new therapeutic and agricultural agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGTAPSUMVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497329
Record name 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126432-36-8
Record name 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between 3,4,5-trihydroxybenzaldehyde and 4-hydroxycoumarin under acidic conditions remains a foundational route. In a representative procedure:

  • Reagents : 3,4,5-Trihydroxybenzaldehyde (1.0 equiv), 4-hydroxycoumarin (1.2 equiv), concentrated HCl (catalytic).

  • Conditions : Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.

  • Yield : ~65–70% after recrystallization in ethanol.

The reaction proceeds via aldol condensation, forming a chalcone intermediate that undergoes intramolecular cyclization to yield the chromen-4-one core. The acidic environment facilitates both dehydration and cyclization steps.

Glycoside Hydrolysis and Deprotection Strategies

Acid-Mediated Glycoside Removal

A glycosylated precursor, such as 5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one, is hydrolyzed to expose free hydroxyl groups:

  • Procedure : The glycoside (1.0 equiv) is dissolved in ethanol, treated with 5% HCl, and refluxed for 6 h. The aglycone precipitates as a yellow solid.

  • Key Considerations :

    • Temperature : Prolonged reflux (>8 h) risks degradation of the trihydroxyphenyl group.

    • Acid Strength : Dilute HCl (3–5%) minimizes side reactions like oxidation.

Functionalization and Protecting Group Strategies

Selective Methylation and Demethylation

To avoid unwanted oxidation during synthesis, hydroxyl groups are temporarily protected:

  • Methylation : Treatment with methyl iodide (3.0 equiv) and K₂CO₃ (2.5 equiv) in DMF at room temperature for 48 h selectively methylates phenolic -OH groups.

  • Demethylation : BBr₃ in dichloromethane (0°C, 2 h) restores free hydroxyls with >90% efficiency.

Table 1: Optimization of Methylation Conditions

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility
BaseK₂CO₃Prevents over-methylation
Reaction Time48 hCompletes substitution

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with chloroform:methanol (15:1) resolves closely related flavonoids.

  • Recrystallization : Ethanol-water (7:3) mixtures yield crystals with >98% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 6.30 (d, J = 2.3 Hz, H-6), δ 6.45 (d, J = 2.3 Hz, H-8) confirm the chromen-4-one scaffold.

    • δ 7.30 (s, 3H, trihydroxyphenyl) verifies aromatic substitution.

  • IR (KBr) : Bands at 3400 cm⁻¹ (-OH stretch) and 1650 cm⁻¹ (C=O stretch).

Industrial-Scale Production Challenges

Solvent Recovery Systems

  • Issue : High DMF usage in large batches increases costs.

  • Solution : Vacuum distillation recovers >85% DMF for reuse.

Oxidation Mitigation

  • Strategy : Conduct reactions under N₂ atmosphere and add 0.1% ascorbic acid as an antioxidant.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trihydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Flavonoid Derivatives

  • 2-(3,4,5-Trihydroxyphenyl)chromen-4-one serves as a precursor for synthesizing other flavonoid derivatives. Its unique hydroxylation pattern enhances the reactivity of the compound, facilitating the development of new materials and bioactive compounds in organic chemistry.

Chemical Reactions

  • The compound undergoes various chemical reactions such as oxidation to form quinones, reduction to generate dihydro derivatives, and substitution reactions that introduce different functional groups. These reactions are crucial for developing new derivatives with tailored properties.

Biological Applications

Antioxidant Properties

  • This compound exhibits potent antioxidant activity, making it valuable in studies related to oxidative stress. It can help elucidate mechanisms of cellular damage and the protective roles of antioxidants in biological systems.

Anticancer Activity

  • Research indicates that this compound may inhibit COT kinase, a target in cancer therapy. A study utilizing pharmacophore modeling and molecular docking found this compound to be a promising candidate for anticancer drug development due to its significant binding affinity and inhibitory potential against cancer-related pathways .

Anti-inflammatory Effects

  • The compound has been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Medical Applications

Therapeutic Research

  • The compound's potential as an antimicrobial agent is under investigation. Its ability to inhibit various pathogens could lead to new treatments for infectious diseases .

Drug Development

  • Due to its diverse biological activities, this compound is being explored for inclusion in pharmaceutical formulations aimed at treating chronic diseases such as cancer and inflammatory disorders. The compound's safety profile and efficacy are critical factors in its development as a therapeutic agent .

Industrial Applications

Health Supplements

  • The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in dietary supplements aimed at promoting health and wellness. Its incorporation into health products can enhance their functional benefits.

Cosmetic Products

  • In the cosmetics industry, the compound is used for its skin-protective qualities. Its antioxidant effects can help combat skin aging and oxidative damage caused by environmental stressors.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison

Myricetin belongs to the flavonol subclass, characterized by a 3-hydroxy chromen-4-one backbone. Key structural analogs and their hydroxylation patterns include:

Compound Hydroxyl Positions (Chromen-4-one Ring) B-Ring Substituents Subclass
Myricetin 3, 5, 7 3',4',5'-trihydroxyphenyl Flavonol
Quercetin 3, 5, 7 3',4'-dihydroxyphenyl Flavonol
Kaempferol 3, 5, 7 4'-hydroxyphenyl Flavonol
Luteolin 5, 7 3',4'-dihydroxyphenyl Flavone
Epigallocatechin 3, 5, 7 (dihydrochromene) 3',4',5'-trihydroxyphenyl Flavan-3-ol
Robinetin 3, 7 3',4',5'-trihydroxyphenyl Flavonol

Key Differences :

  • Myricetin and Robinetin share the galloyl group (3',4',5'-trihydroxy) but differ in chromen-4-one hydroxylation (Myricetin: 3,5,7; Robinetin: 3,7) .
  • Compared to Quercetin (3',4'-di-OH), Myricetin’s additional 5'-OH on the B-ring enhances antioxidant capacity .
  • Flavones (e.g., Luteolin) lack the 3-OH group present in flavonols, reducing their radical-scavenging activity .
Antioxidant Capacity

Myricetin demonstrates superior antioxidant activity due to its high hydroxylation:

Compound FRAP (µmol Fe²⁺/g) TEAC (µmol Trolox/g) References
Myricetin 4.8 ± 0.9 3.2 ± 0.5
Quercetin 3.6 ± 0.7 2.8 ± 0.4
Kaempferol 2.9 ± 0.5 2.1 ± 0.3
Epigallocatechin 4.2 ± 0.8 3.0 ± 0.6

Notes:

  • Myricetin’s galloyl group enables chelation of metal ions and neutralization of reactive oxygen species (ROS) .
  • Glycosylation (e.g., Myricetin-3-O-glucoside) reduces bioavailability but enhances solubility .

Pharmacokinetics and Bioavailability

Compound Bioavailability Score Water Solubility (mg/mL) LogP References
Myricetin 0.55 0.12 1.5
Quercetin 0.56 0.08 1.8
Kaempferol 0.58 0.10 2.1
Epigallocatechin 0.20 4.50 -0.5

Notes:

  • Myricetin’s high polarity (low LogP) limits intestinal absorption but improves renal excretion .
  • Epigallocatechin’s higher solubility is attributed to its flavan-3-ol structure and gallate ester .

Biological Activity

2-(3,4,5-Trihydroxyphenyl)chromen-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant properties, anti-inflammatory activity, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a chromone backbone with hydroxyl substitutions that enhance its biological activity. Its structure is represented as follows:

C15H10O5\text{C}_{15}\text{H}_{10}\text{O}_5

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in various cellular models.

  • Mechanism : The presence of multiple hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS) .
  • Case Study : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound exhibited significant radical scavenging activity compared to standard antioxidants .

2. Anti-inflammatory Properties

This flavonoid has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Research Findings : A study indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
  • In Vivo Evidence : In animal models of inflammation, administration of this compound led to decreased edema and inflammatory cell infiltration .

3. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases.

  • Mechanism : It enhances the expression of neuroprotective proteins and reduces amyloid-beta toxicity in neuronal cell lines .
  • Case Study : In a model of Alzheimer's disease, treatment with this compound improved cognitive function and reduced amyloid plaque formation .

4. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens.

  • Study Results : In vitro tests revealed that it inhibited the growth of Gram-positive bacteria and fungi at relatively low concentrations .

Data Tables

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces TNF-α and IL-6 production
NeuroprotectiveEnhances neuroprotective protein expression
AntimicrobialInhibits growth of Gram-positive bacteria

Q & A

Q. What are the common synthetic routes for 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation of substituted hydroxyacetophenones with aldehydes, followed by cyclization. For example, propargyl bromide and substituted chromenones are reacted in dimethylformamide (DMF) with potassium carbonate as a base, yielding derivatives with >90% purity after recrystallization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity.
  • Catalyst/base choice : Alkaline conditions (e.g., K₂CO₃) promote deprotonation and cyclization.
  • Purification : Column chromatography or recrystallization in ethanol improves purity .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.3–8.3 ppm) and hydroxyl groups (broad signals at δ 5–6 ppm). For example, ¹H NMR of related chromenones shows distinct doublets for substituted phenyl groups (J = 2–8.8 Hz) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 318.27) .
  • UV-Vis spectroscopy : Absorption maxima near 260–280 nm indicate π→π* transitions in the chromone ring .

Q. What in vitro models are appropriate for evaluating its bioactivity, such as autophagy induction?

  • Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) to study autophagy via LC3-II immunoblotting .
  • Concentration ranges : 10–100 μM is typical for observing dose-dependent effects without cytotoxicity .
  • Controls : Include ROS scavengers (e.g., NAC) to differentiate antioxidant/pro-oxidant mechanisms .

Advanced Research Questions

Q. What experimental approaches are used to investigate its dual antioxidant and pro-oxidant effects in biological systems?

  • Antioxidant assays : DPPH radical scavenging and ORAC measure free radical quenching .
  • Pro-oxidant assays : Detect hydroxyl radicals (•OH) via electron spin resonance (ESR) or cellular ROS probes (e.g., DCFH-DA) under high oxygen tension .
  • Context-dependent studies : Vary pH, metal ion concentrations (e.g., Fe²⁺/Cu⁺), and cellular redox states to modulate activity .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Standardize protocols : Use consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Validate purity : Confirm compound integrity via HPLC (>98% purity) to rule out degradation products .
  • Control variables : Document oxygen levels, serum content, and culture media, which influence redox activity .

Q. What are the challenges in obtaining high-quality crystallographic data, and how can they be mitigated?

  • Crystallization issues : Polyphenolic groups hinder crystal growth. Use mixed solvents (e.g., ethanol/water) and slow evaporation at 4°C .
  • Data collection : Synchrotron X-ray diffraction improves resolution for low-symmetry triclinic systems (e.g., P1 space group, a = 6.45 Å, b = 7.08 Å) .
  • Validation : Cross-check with NMR and computational modeling (e.g., density functional theory) .

Q. How does the hydroxylation pattern influence its interaction with cellular targets like MEK1?

  • Structure-activity relationship (SAR) : The 3,4,5-trihydroxyphenyl group enhances hydrogen bonding with MEK1’s ATP-binding pocket. Compare analogs (e.g., morin, tricetin) to identify critical hydroxyl positions .
  • Docking studies : Use AutoDock Vina to simulate binding affinities. For example, myricetin (this compound) shows stronger inhibition (IC₅₀ = 2.1 μM) than quercetin due to additional 5′-OH groups .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use gloves and avoid prolonged exposure to light/moisture.
  • Stability testing : Monitor degradation via HPLC every 6 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Reactant of Route 2
2-(3,4,5-Trihydroxyphenyl)chromen-4-one

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